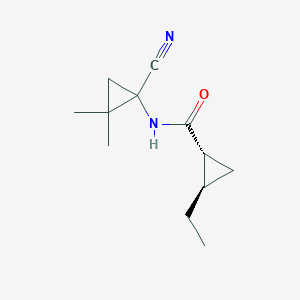
(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide, commonly known as CDC-106, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
CDC-106 acts as a competitive antagonist of the glycine receptor, binding to the receptor's orthosteric site and blocking the binding of glycine. This results in a reduction in the activity of inhibitory neurons and an increase in neuronal excitability. The exact mechanism of action of CDC-106 is still under investigation, but it is believed to involve the modulation of chloride ion conductance through the glycine receptor.
Biochemical and Physiological Effects:
CDC-106 has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the frequency and duration of epileptic seizures in animal models, suggesting that it may play a role in the development of epilepsy. It has also been shown to have anxiogenic effects, increasing anxiety-like behavior in animal models.
実験室実験の利点と制限
CDC-106 has several advantages for use in lab experiments, including its selectivity for the glycine receptor and its ability to modulate neuronal activity. However, it also has several limitations, including its potential to induce seizures and its anxiogenic effects. These limitations must be taken into account when designing experiments using CDC-106.
将来の方向性
There are several potential future directions for research on CDC-106. One area of interest is the development of more selective glycine receptor antagonists that do not have the potential to induce seizures or have anxiogenic effects. Another potential direction is the investigation of the role of the glycine receptor in neurological disorders, such as epilepsy and schizophrenia, and the potential therapeutic applications of glycine receptor modulators. Finally, the development of new synthetic methods for CDC-106 and related compounds may also be an area of interest for future research.
合成法
CDC-106 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the preparation of 2-ethylcyclopropane-1-carboxylic acid, which is then reacted with 1-cyano-2,2-dimethylcyclopropane to yield the corresponding amide. The amide is then reduced using a chiral catalyst to yield CDC-106 in its (1R,2R) configuration.
科学的研究の応用
CDC-106 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which plays a crucial role in the regulation of inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, CDC-106 can modulate the activity of neurons and potentially provide insights into the mechanisms of neurological disorders such as epilepsy and schizophrenia.
特性
IUPAC Name |
(1R,2R)-N-(1-cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-8-5-9(8)10(15)14-12(7-13)6-11(12,2)3/h8-9H,4-6H2,1-3H3,(H,14,15)/t8-,9-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYIRUJPMOAKFX-LSLJNABFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)NC2(CC2(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C(=O)NC2(CC2(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)
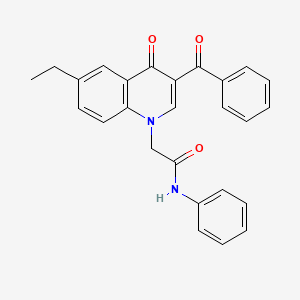

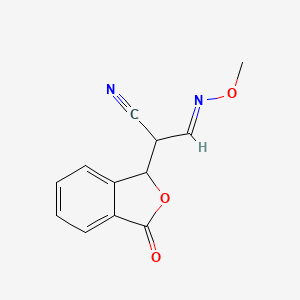
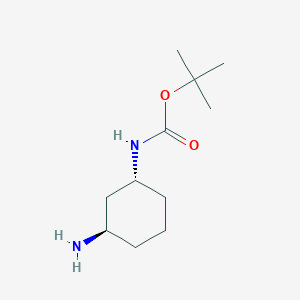

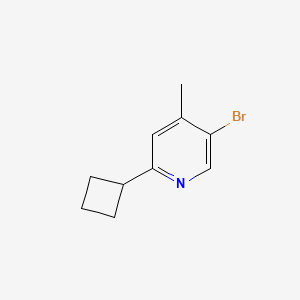

![2-[1,3-benzothiazol-2-yl-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]amino]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2404256.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)
![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)
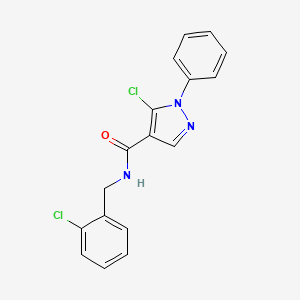
![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)
![4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2404265.png)